Product packaging for H-GLY-GLY-TRP-SER-HIS-TRP-OH(Cat. No.:CAS No. 143740-28-7)

H-GLY-GLY-TRP-SER-HIS-TRP-OH

Cat. No.: B1149614
CAS No.: 143740-28-7
M. Wt: 728.75
Attention: For research use only. Not for human or veterinary use.
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Description

H-GLY-GLY-TRP-SER-HIS-TRP-OH is a synthetic peptide provided for research purposes. This compound features a sequence rich in tryptophan (Trp), an amino acid that holds a unique place in biology due to its complex indole side chain and its status as the largest and most energetically expensive amino acid to biosynthesize . The sequence contains several dipeptide motifs observed in biologically active peptides. The Trp-His sequence is found in Gonadotropin-Releasing Hormone (GnRH), a key neurohormone that controls reproduction . The Trp-Ser motif is also present in the GnRH structure . Furthermore, the sequence includes a Gly-Gly-Trp segment. The presence of two tryptophan residues and a histidine makes this peptide an interesting candidate for studying molecular recognition, as aromatic residues like tryptophan are known to form high-affinity complexes with synthetic receptors like cucurbiturils in aqueous solution . Researchers can utilize this peptide for studies in areas such as peptide hormone mimicry, receptor-ligand interactions, and the development of novel supramolecular systems. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

143740-28-7

Molecular Formula

C35H40N10O8

Molecular Weight

728.75

Origin of Product

United States

Synthetic Methodologies for H Gly Gly Trp Ser His Trp Oh and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides. sterlingpharmasolutions.comaurigeneservices.com In this technique, the peptide chain is incrementally built upon an insoluble polymer resin support. sterlingpharmasolutions.comaurigeneservices.com The process begins with the attachment of the C-terminal amino acid to the resin, followed by sequential addition of the remaining amino acids. Each cycle involves deprotection of the α-amino group of the resin-bound amino acid, followed by coupling of the next N-protected amino acid. aurigeneservices.com This iterative process allows for the efficient removal of excess reagents and byproducts by simple filtration and washing, which is a key advantage of SPPS. aurigeneservices.comlsu.edu

Fmoc/tBu Chemistry in Hexapeptide Synthesis

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a cornerstone of modern SPPS. acs.org This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. jpt.comiris-biotech.de The side chains of reactive amino acids, such as Serine, Histidine, and Tryptophan in the target hexapeptide, are protected by acid-labile groups like tert-butyl (tBu) for Serine and Tyrosine, trityl (Trt) for Histidine, and butoxycarbonyl (Boc) for Tryptophan. iris-biotech.deacs.org

For the synthesis of H-Gly-Gly-Trp-Ser-His-Trp-OH, the following Fmoc-protected amino acids with their respective side-chain protecting groups would typically be used:

Fmoc-Trp(Boc)-OH

Fmoc-His(Trt)-OH

Fmoc-Ser(tBu)-OH

The synthesis proceeds by first anchoring Fmoc-Trp-OH to a suitable resin. The Fmoc group is then removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). mdpi.com The subsequent Fmoc-amino acid is then activated and coupled to the free amine on the resin. This cycle of deprotection and coupling is repeated for each amino acid in the sequence. aurigeneservices.com

A critical consideration for tryptophan-containing peptides is the potential for side reactions, such as oxidation or alkylation of the indole (B1671886) ring, during the final cleavage from the resin. thermofisher.com The use of a Boc protecting group on the tryptophan indole nitrogen can mitigate these issues. iris-biotech.dethermofisher.com

Boc/Bzl Chemistry Considerations for this compound

An alternative to Fmoc/tBu chemistry is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. seplite.com In this method, the acid-labile Boc group is used for temporary α-amino protection, while more acid-stable benzyl (B1604629) (Bzl)-based groups protect the side chains. iris-biotech.deseplite.com For the target hexapeptide, this would involve:

Boc-Trp(For)-OH (Formyl)

Boc-His(Tos)-OH (Tosyl) or Boc-His(Dnp)-OH (Dinitrophenyl) peptide.com

Boc-Ser(Bzl)-OH iris-biotech.depeptide.com

The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), at each step. seplite.com The final cleavage of the peptide from the resin and removal of the side-chain protecting groups requires a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). seplite.com While effective, the harsh conditions and the handling of hazardous reagents like HF have led to the wider adoption of the milder Fmoc/tBu strategy. iris-biotech.de

Protection Strategyα-Amino Protecting GroupSide-Chain Protecting Groups (Example)Cleavage Conditions (Final)
Fmoc/tBu Fmoc (Base-labile)tBu, Trt, Boc (Acid-labile)Strong Acid (e.g., TFA)
Boc/Bzl Boc (Acid-labile)Bzl, Tos (HF-labile)Very Strong Acid (e.g., HF)

Optimization of Coupling Efficiencies and Strategies

The formation of the peptide bond between two amino acids is a critical step that requires the activation of the carboxyl group of the incoming amino acid. creative-peptides.com The efficiency of this coupling reaction directly impacts the yield and purity of the final peptide. Several strategies are employed to optimize this process.

Coupling Reagents: A variety of reagents have been developed to facilitate efficient peptide bond formation and minimize side reactions like racemization. jpt.comcreative-peptides.com These are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. jpt.com

Reagent ClassExamplesCharacteristics
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Often used with additives like HOBt or HOAt to improve efficiency and reduce racemization. jpt.comcreative-peptides.com
Phosphonium Salts BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOPHighly efficient but can be more expensive. jpt.com
Uronium/Aminium Salts HBTU, HATU, HCTUKnown for high reactivity and are widely used in modern peptide synthesis. creative-peptides.comacs.org

The choice of coupling reagent can depend on the specific amino acids being coupled, as some sequences are more prone to incomplete coupling or side reactions. jpt.com For instance, coupling to a sterically hindered amino acid might require a more potent activating agent like HATU. creative-peptides.com

Strategies to Enhance Coupling:

Double Coupling: Repeating the coupling step before moving to the next deprotection can help drive the reaction to completion, especially for difficult couplings. creative-peptides.com

Solvent Choice: The choice of solvent can influence peptide chain aggregation. Solvents like DMF are common, but for difficult sequences, mixtures including DMSO or NMP can be used to disrupt secondary structures that hinder coupling. creative-peptides.com

Additives: Additives such as HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are often used in conjunction with coupling reagents to suppress racemization and improve reaction rates. creative-peptides.comuniurb.it

Liquid-Phase Synthesis Approaches

Liquid-phase peptide synthesis (LPPS), also referred to as solution-phase synthesis, is the classical method where reactions are carried out in a homogeneous solution. creative-peptides.comproteogenix.science Unlike SPPS, intermediates are isolated and purified after each step, which can be time-consuming and labor-intensive, particularly for longer peptides. sterlingpharmasolutions.com

However, LPPS offers advantages in terms of scalability, making it suitable for the large-scale production of shorter peptides. creative-peptides.comneulandlabs.com A modern variation of this method employs soluble tags, such as polyethylene (B3416737) glycol (PEG), which allow for easier purification of the product by precipitation or filtration, blending some of the benefits of SPPS with the scalability of solution-phase methods. proteogenix.science For a hexapeptide like this compound, liquid-phase synthesis could be a viable, albeit potentially more complex, alternative to SPPS.

Hybrid Synthesis Strategies for Complex Hexapeptides

Hybrid synthesis combines the strengths of both solid-phase and liquid-phase techniques. sterlingpharmasolutions.comneulandlabs.com In this approach, smaller peptide fragments are first synthesized using SPPS, which is efficient for this purpose. cblpatras.gr These protected fragments are then cleaved from the resin and coupled together in solution to form the final, larger peptide. neulandlabs.comcblpatras.gr

This strategy can be particularly advantageous for producing large quantities of complex peptides. cblpatras.gr By synthesizing fragments, the cumulative yield can be higher than a single, long stepwise SPPS. cblpatras.gr For this compound, one could envision synthesizing two tripeptide fragments, such as Fmoc-Gly-Gly-Trp-OH and H-Ser(tBu)-His(Trt)-Trp(Boc)-OH, via SPPS and then coupling them in solution.

Purification and Analytical Characterization

Following synthesis, the crude peptide must be purified to remove impurities such as truncated sequences, deletion sequences, and byproducts from side-chain deprotection. sterlingpharmasolutions.comlcms.cz

Purification: The gold standard for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). sterlingpharmasolutions.comlcms.cz This technique separates the target peptide from impurities based on differences in hydrophobicity. sterlingpharmasolutions.com The crude peptide mixture is loaded onto a column containing a non-polar stationary phase (e.g., C18), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used for elution. lcms.cznih.gov Fractions are collected and those containing the pure peptide are pooled and lyophilized.

Analytical Characterization: To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed:

Analytical RP-HPLC: Used to assess the purity of the final product. nih.gov A sharp, single peak indicates a high degree of purity.

Mass Spectrometry (MS): This is essential for confirming the molecular weight of the peptide. nih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) provide an accurate mass measurement, confirming that the correct amino acid sequence has been synthesized. rsc.org

Amino Acid Analysis (AAA): This technique verifies the amino acid composition of the peptide by hydrolyzing it into its constituent amino acids and quantifying them. nih.gov

TechniquePurposeInformation Obtained
RP-HPLC Purification & Purity AssessmentSeparates target peptide from impurities; provides a chromatogram to assess purity.
Mass Spectrometry (MS) Identity ConfirmationMeasures the molecular weight of the peptide, confirming the correct sequence assembly.
Amino Acid Analysis (AAA) Compositional VerificationConfirms the ratio of the constituent amino acids in the peptide.

Advanced Chromatographic Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the purification and analysis of synthetic peptides like this compound. bachem.comjpt.com These methods separate the target peptide from a mixture of impurities that may include deletion sequences, truncated sequences, or byproducts from the synthesis and cleavage steps. biosyn.com

Reversed-phase HPLC (RP-HPLC) is the most common method used. biosyn.com In this technique, the peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase, typically C18. A gradient of increasing organic solvent, such as acetonitrile, containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides from the column based on their hydrophobicity. rsc.org The two tryptophan residues in this compound contribute significantly to its retention on a C18 column.

UPLC, a more recent advancement, utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures. This results in significantly improved resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. lcms.cz For a peptide like this compound, UPLC can provide a more detailed impurity profile, allowing for better separation of closely related peptide impurities. gcms.cz

Detection is typically performed using UV absorbance. The peptide bonds absorb strongly around 210-220 nm, providing a general measure of all peptide components. bachem.com The presence of two tryptophan residues in this compound allows for more specific detection at approximately 280 nm, which can aid in distinguishing the target peptide from impurities lacking aromatic residues.

ParameterTypical HPLC ConditionsTypical UPLC Conditions
Column Reversed-Phase C18 (e.g., 5 µm particle size, 4.6 x 250 mm)Reversed-Phase C18 (e.g., <2 µm particle size, 2.1 x 100 mm)
Mobile Phase A 0.1% TFA in Water0.1% TFA or Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA or Formic Acid in Acetonitrile
Flow Rate 0.5 - 1.5 mL/min0.2 - 0.6 mL/min
Detection UV at 214 nm and 280 nmUV (PDA) at 214 nm and 280 nm
Gradient 5-95% B over 15-40 minutes5-95% B over 5-15 minutes

Spectroscopic Identification (e.g., Mass Spectrometry, NMR for Structural Confirmation)

Following chromatographic purification, spectroscopic techniques are employed to confirm the identity and structure of this compound.

Mass Spectrometry (MS) is a primary tool for verifying the molecular weight of the peptide. innovagen.com Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques used for peptides. wikipedia.org The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. For this compound, the theoretical monoisotopic mass is 727.30 g/mol , which would be observed as an [M+H]⁺ ion at m/z 728.31.

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. innovagen.com In this method, the parent ion (the [M+H]⁺ of the peptide) is isolated and fragmented. The resulting fragment ions (typically b- and y-ions) are analyzed, allowing for the sequence to be read directly from the spectrum. This is crucial for distinguishing the target peptide from any potential scrambled-sequence isomers. innovagen.com

Ion TypeFragment SequenceCalculated Monoisotopic Mass (m/z)
b₂Gly-Gly115.05
b₃Gly-Gly-Trp301.13
b₄Gly-Gly-Trp-Ser388.16
b₅Gly-Gly-Trp-Ser-His525.22
y₁Trp205.09
y₂His-Trp342.15
y₃Ser-His-Trp429.18
y₄Trp-Ser-His-Trp615.26
y₅Gly-Trp-Ser-His-Trp672.28

Table displays predicted m/z values for singly charged b- and y-ions.

Purity Assessment and Quality Control in Peptide Research

The quality and purity of a synthetic peptide are critical for obtaining reliable and reproducible results in research. biosyn.com The primary method for assessing peptide purity is analytical RP-HPLC, where the purity is typically reported as the percentage of the main peak's area relative to the total area of all peaks detected by UV absorbance at ~214 nm. bachem.com

However, a comprehensive quality control assessment goes beyond a simple purity value. biosyn.com Several key parameters are evaluated to provide a complete characterization of the peptide batch. nih.gov

Key Quality Control Parameters for Research Peptides:

Identity Confirmation: Verified by mass spectrometry to ensure the molecular weight matches the theoretical mass of this compound. innovagen.com MS/MS sequencing may also be performed to confirm the correct amino acid sequence. innovagen.com

Purity Level: Determined by analytical HPLC. For most research applications, a purity of >95% is recommended. More sensitive assays may require purities of >98%.

Peptide Content: This is the actual amount of peptide in the lyophilized powder, which also contains water and counter-ions (like TFA from the purification process). bachem.com It can be determined by amino acid analysis (AAA) or quantitative NMR. This value is crucial for accurately preparing solutions of known concentration.

Counter-ion Content: Peptides purified by RP-HPLC are typically delivered as trifluoroacetate (B77799) (TFA) salts. High levels of residual TFA can be cytotoxic in cell-based assays. jpt.com Ion chromatography or specific NMR methods can be used to quantify the TFA content.

Water Content: Lyophilized peptides are hygroscopic and will contain some amount of water. This is typically measured by Karl Fischer titration.

AnalysisPurposeTypical Specification for Research Grade
Analytical HPLC Determines purity by separating the target peptide from impurities.>95%
Mass Spectrometry (MS) Confirms the molecular weight and therefore the identity of the peptide.Matches theoretical mass ± 0.5 Da
Amino Acid Analysis (AAA) Determines the amino acid composition and the net peptide content.Composition consistent with sequence
Water Content (Karl Fischer) Quantifies the amount of water in the lyophilized powder.Typically <10%
Counter-ion (TFA) Content Quantifies residual salts from the purification process.Reported as a percentage

By employing this suite of chromatographic and spectroscopic techniques, researchers can be confident in the identity, purity, and quality of the this compound peptide used in their studies, ensuring that observed biological effects are attributable to the correct molecular entity.

Molecular Recognition and Binding Mechanisms of H Gly Gly Trp Ser His Trp Oh

Non-Covalent Interactions Governing Peptide Binding

The following table summarizes the key properties of the amino acids within the peptide chain.

Amino AcidThree-Letter CodeOne-Letter CodeSide Chain PropertyPotential Interactions
Glycine (B1666218)GlyGNon-polar, AliphaticProvides backbone flexibility
TryptophanTrpWAromatic, HydrophobicHydrophobic interactions, π-π stacking, H-bond donor
SerineSerSPolar, NeutralH-bond donor & acceptor
HistidineHisHAromatic, Positively Charged (at pH &lt;6)Electrostatic interactions, H-bond donor & acceptor, Cation-π interactions
Table 1: Properties of Amino Acids in H-Gly-Gly-Trp-Ser-His-Trp-OH.

Hydrogen Bonding Networks

Hydrogen bonds are crucial for the stability and specificity of peptide interactions. In this compound, multiple groups can participate in forming these bonds. The peptide backbone itself contains repeating amide (-NH) groups that act as hydrogen bond donors and carbonyl (-C=O) groups that serve as acceptors. unitslab.com

Beyond the backbone, the side chains offer numerous opportunities for hydrogen bonding:

Serine (Ser): The hydroxyl (-OH) group of serine is a versatile participant in hydrogen bonding, capable of acting as both a proton donor and an acceptor. nih.gov

Tryptophan (Trp): The indole (B1671886) ring of tryptophan contains an N-H group that is a potent hydrogen bond donor. nih.govnih.gov Weaker, non-canonical hydrogen bonds can also be formed by the polarized Cδ1-H group of the indole ring, often with main-chain carbonyl oxygen atoms. nih.govnih.gov

Histidine (His): The imidazole (B134444) ring of histidine can act as both a hydrogen bond donor and acceptor, depending on its protonation state. nih.gov

Terminal Groups: The free N-terminal amino group (-NH3+) and the C-terminal carboxyl group (-COOH or -COO-) are key contributors to the hydrogen-bonding network with solvent molecules or a binding partner.

Hydrophobic Interactions and Aromatic Stacking (Focus on Tryptophan Residues)

Hydrophobic interactions are a primary driving force for peptide binding in aqueous environments. The two tryptophan residues, with their large, non-polar indole side chains, are the dominant hydrophobic components of this peptide. nih.govnih.gov These residues promote the sequestration of the peptide into non-polar pockets of target proteins or receptors to minimize contact with water. nih.gov

The aromatic nature of the tryptophan residues also facilitates π-π stacking interactions. nih.gov These can occur between the two tryptophan rings within the peptide, potentially influencing its conformation, or between a tryptophan ring and another aromatic group on a target molecule. Such stacking interactions, while a form of non-covalent bonding, contribute significantly to the stability and specificity of binding. nih.gov

Electrostatic Interactions (Focus on Histidine and Terminal Charges)

Electrostatic interactions involve attractions or repulsions between charged or polar groups. The primary contributors to these forces in this compound are the histidine residue and the N- and C-termini.

Histidine (His): The imidazole side chain of histidine has a pKa value of approximately 6.0-6.5. nih.govmdpi.com This means that in environments with a pH below this value, the side chain will be protonated and carry a positive charge, allowing for strong ionic interactions with negatively charged groups on a target. In its neutral form, the ring is polar and can engage in dipole-dipole interactions. Furthermore, the protonated form (His+) can act as a cation in cation-π interactions with aromatic residues, while the neutral form can provide the aromatic π-system for interactions with other cations. mdpi.com

Terminal Charges: At physiological pH (~7.4), the N-terminus of the peptide is protonated (-NH3+) and the C-terminus is deprotonated (-COO-). cambridge.org This zwitterionic nature creates a dipole and allows for strong electrostatic attractions with oppositely charged regions on a binding partner.

The following table summarizes the potential non-covalent interactions for each key residue.

ResidueInteraction TypeSpecific MoietyRole
Tryptophan (x2)HydrophobicIndole RingCore binding, exclusion of water
Aromatic StackingIndole π-systemπ-π interactions
Hydrogen BondingIndole N-HDonor
SerineHydrogen BondingHydroxyl (-OH)Donor &amp; Acceptor
HistidineElectrostaticImidazole Ring (protonated)Ionic bonding (cationic)
Hydrogen BondingImidazole RingDonor &amp; Acceptor
Cation-πImidazole Ring (neutral or protonated)π-system or Cation
Table 2: Potential Non-Covalent Interactions per Residue in this compound.

Ligand-Target Interactions in Model Systems

The application of these binding principles can be explored through hypothetical interactions with well-characterized biological and synthetic systems.

This compound Binding to Extracellular Matrix Components (e.g., Fibronectin, Collagen)

Direct experimental data for the binding of this compound to extracellular matrix (ECM) proteins like fibronectin and collagen is limited. However, an analysis of the peptide's sequence against known binding motifs allows for a theoretical assessment.

Many integrin-mediated interactions with fibronectin are dependent on the Arg-Gly-Asp (RGD) sequence. nih.govfrontiersin.org Similarly, collagen recognition often involves repeating Gly-Pro-Hyp sequences that are crucial for its triple-helix structure. frontiersin.org The peptide this compound lacks these canonical binding motifs.

Therefore, it is unlikely that this peptide would act as a high-affinity ligand for the primary recognition sites on these ECM proteins. However, weaker, non-specific interactions are plausible. The hydrophobic tryptophan residues could potentially interact with hydrophobic patches on fibronectin or non-helical regions of collagen. maplespub.com Furthermore, the charged histidine and terminal groups could mediate transient electrostatic interactions with charged domains on these large ECM proteins.

Interactions with Synthetic Receptors and Host Molecules

The features of this compound make it an interesting candidate for recognition by various synthetic host molecules. The study of such interactions provides fundamental insights into molecular recognition.

Cyclodextrins: These macrocycles feature a hydrophobic inner cavity and a hydrophilic exterior. The two tryptophan residues of the peptide would be ideal guests for the cavities of β-cyclodextrin or γ-cyclodextrin dimers, which could potentially bind both aromatic side chains simultaneously, depending on the linker length between the cyclodextrin (B1172386) units.

Cucurbiturils: These barrel-shaped molecules have a hydrophobic cavity and two carbonyl-fringed portals. They are particularly adept at binding cationic guests. The protonated histidine residue or the N-terminal ammonium (B1175870) group of the peptide could be stabilized by cation-dipole interactions at the portals, while an adjacent tryptophan side chain is encapsulated within the cavity.

Calixarenes: These are versatile hosts that can be functionalized to create specific binding pockets. A calixarene (B151959) functionalized with carboxylate groups at its upper rim could simultaneously engage in ion-pairing with the peptide's N-terminus or protonated histidine while its deep aromatic cavity binds one of the tryptophan residues.

The following table outlines the likely modes of interaction between the peptide and these model synthetic receptors.

Synthetic ReceptorPrimary Peptide Moiety RecognizedDominant Interaction Force
CyclodextrinsTryptophan Side ChainHydrophobic Effect
CucurbiturilsProtonated Histidine / N-TerminusIon-Dipole, Hydrophobic Effect
Functionalized CalixarenesTryptophan and Protonated Histidine/N-TerminusHydrophobic Effect, Electrostatic/Ionic
Table 3: Potential Interactions of this compound with Model Synthetic Receptors.

Biophysical Techniques for Interaction Characterization

A variety of biophysical techniques are instrumental in elucidating the thermodynamics and kinetics of peptide-protein interactions. While these methods are standard for such characterizations, specific published data applying them to this compound is limited.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of key thermodynamic parameters, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the binding process.

A comprehensive search of the scientific literature did not yield specific ITC data for the interaction of this compound with fibronectin. Such an analysis would provide valuable insights into the driving forces of the binding, whether it is enthalpically or entropically driven.

Hypothetical ITC Data Table for this compound and Fibronectin Interaction (Note: The following table is for illustrative purposes only as no specific data was found in the searched literature.)

Thermodynamic ParameterValue
Stoichiometry (n)Data not available
Association Constant (Ka)Data not available
Enthalpy Change (ΔH)Data not available
Entropy Change (ΔS)Data not available

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. It provides kinetic data by measuring the association rate (ka) and dissociation rate (kd) of a binding event. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (kd/ka). SPR is highly sensitive and can be used to study the interactions of peptides with larger proteins like fibronectin.

Despite its suitability, specific SPR data detailing the kinetic parameters of the this compound and fibronectin interaction were not found in the reviewed literature.

Hypothetical SPR Data Table for this compound and Fibronectin Interaction (Note: The following table is for illustrative purposes only as no specific data was found in the searched literature.)

Kinetic ParameterValue
Association Rate (ka)Data not available
Dissociation Rate (kd)Data not available
Dissociation Constant (Kd)Data not available

Fluorescence Spectroscopy and Quenching Studies (Focus on Tryptophan Fluorescence)

Fluorescence spectroscopy is a highly sensitive technique often used to study binding interactions, particularly for molecules containing intrinsic fluorophores like tryptophan. The two tryptophan residues in this compound make this peptide an ideal candidate for such studies. When the peptide binds to a protein like fibronectin, the local environment of the tryptophan residues can change, leading to a shift in the fluorescence emission spectrum or a change in fluorescence intensity (quenching). These changes can be monitored to determine binding affinities.

While the principle of tryptophan fluorescence quenching is well-established for studying peptide-protein interactions, specific experimental data from fluorescence quenching studies for this compound were not identified in the available research.

Nuclear Magnetic Resonance (NMR) Titration Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about molecular interactions. In an NMR titration experiment, small amounts of a ligand (in this case, the peptide) are added to a solution of the protein (fibronectin), and changes in the NMR spectrum are observed. Chemical shift perturbations can identify the specific amino acid residues at the binding interface and can also be used to determine the binding affinity.

A search of the literature did not reveal any studies that have used NMR titration to characterize the interaction between this compound and fibronectin. Such experiments would be invaluable for mapping the precise binding site on both the peptide and the protein.

Biochemical Pathways and Enzymatic Modulation by H Gly Gly Trp Ser His Trp Oh

Radical-Mediated Interactions and Oxidation Kinetics

The indole (B1671886) side chain of tryptophan is highly susceptible to oxidation by various radical species. nih.govresearchgate.net The presence of two tryptophan residues makes H-Gly-Gly-Trp-Ser-His-Trp-OH particularly reactive in environments with oxidative stress.

Studies using flash photolysis have elucidated the kinetics and mechanisms of reactions between inorganic radicals and tryptophan-containing peptides. nih.gov

Sulfate (B86663) Radical (SO₄⁻•): The sulfate radical is a powerful one-electron oxidant. Its reaction with tryptophan residues in peptides proceeds rapidly via electron transfer from the indole ring of tryptophan to the radical. nih.gov This process results in the formation of a tryptophan radical cation (Trp•⁺). The reaction with the zwitterionic forms of peptides can also involve electron transfer from the terminal carboxylate group. nih.gov

Hydrogen Phosphate (B84403) Radical (HPO₄⁻•): The hydrogen phosphate radical reacts with tryptophan-containing peptides through a different primary mechanism. The reaction predominantly occurs via hydrogen atom abstraction from the α-carbon atom of the peptide backbone. nih.gov However, oxidation of the tryptophan residue to its radical cation by HPO₄⁻• has also been observed. nih.govconicet.gov.ar

Generally, peptides are found to react faster with sulfate radicals than with hydrogen phosphate radicals. nih.gov

Radical SpeciesPrimary Reaction Mechanism with Tryptophan PeptidesResulting Intermediate
Sulfate (SO₄⁻•)Electron TransferTryptophan Radical Cation (Trp•⁺)
Hydrogen Phosphate (HPO₄⁻•)H-atom Abstraction (from α-carbon) / Electron Transferα-Carbon Radical / Tryptophan Radical Cation (Trp•⁺)

The tryptophan residue plays a crucial role in mediating electron transfer (ET) processes within proteins and peptides. nih.gov

Electron Transfer: Tryptophan has a relatively low reduction potential among amino acids, making it a favorable site for oxidation. researchgate.net Upon losing an electron, it forms a radical cation (Trp•⁺), which is an intermediate in many oxidative pathways. nih.gov This radical can be stabilized by the delocalized π-electron system of the indole ring. In long-range ET, tryptophan can act as a "hopping" site, where it is reversibly oxidized and reduced to serve as a relay between an electron donor and acceptor. nih.gov The creation of this positive charge at a tryptophan residue can also strongly alter its interaction with surrounding water molecules, a process known as electrowetting. chemrxiv.org

H-Abstraction: Hydrogen abstraction reactions, often initiated by radicals like the hydroxyl radical (•OH), can occur at various positions on a peptide. While abstraction from the α-carbon of the peptide backbone is possible, reactions with the side chains are often more significant. uwa.edu.au The indole ring of tryptophan is a primary target for such reactions. The reactivity is influenced by the local environment and the presence of electron-withdrawing groups, such as the peptide's own carboxyl and amino groups, which can increase the energy barriers for abstraction at nearby sites. researchgate.netrsc.org

Modulation of Cellular Enzymatic Activities in Experimental Systems

While direct studies on the modulation of cellular enzymes by the specific hexapeptide this compound are limited, the functions of its constituent amino acids provide a basis for predicting its potential biological activities.

Tryptophan: As a precursor to serotonin (B10506) and kynurenine, tryptophan and its metabolites can influence a vast range of cellular processes. nih.gov Tryptophan residues within a peptide sequence can also be critical for enzyme-substrate interactions.

Serine: The hydroxyl group of serine is a key site for post-translational modification, most notably phosphorylation. oup.comoup.com Peptides containing serine can act as substrates or competitive inhibitors for protein kinases and phosphatases, thereby modulating signaling pathways. Serine residues are also common in the active sites of enzymes, such as serine proteases. technologynetworks.com

Histidine: The imidazole (B134444) side chain of histidine can act as both a proton donor and acceptor at physiological pH. proteinstructures.com This property makes histidine a crucial residue in the catalytic sites of many enzymes. Peptides containing histidine may interfere with or modulate the activity of such enzymes by interacting with their active sites.

Given these properties, this compound could potentially modulate the activity of enzymes like protein kinases, phosphatases, and certain proteases, although specific interactions would need to be confirmed through direct experimental investigation.

Cellular and Molecular Biological Investigations of H Gly Gly Trp Ser His Trp Oh

Impact on Cell Adhesion and Migration in In Vitro Models

The peptide H-Gly-Gly-Trp-Ser-His-Trp-OH has been identified as a potent inhibitor of fibronectin-mediated cellular interactions. This inhibitory effect is central to its influence on cell adhesion and migration, particularly in the context of cancer cell biology.

Quantitative Analysis of Cell-Substrate Interactions

Detailed studies have demonstrated the peptide's ability to selectively block the binding of fibronectin to collagen. This action consequently inhibits the adhesion of certain tumor cells to collagen substrates that are mediated by fibronectin. Specifically, research has shown that this compound can effectively inhibit the adhesion of breast carcinoma and melanoma cells to type I collagen. It is important to note that this peptide does not interfere with the direct adhesion of cells to fibronectin itself.

While the inhibitory concentration can vary depending on the cell type and experimental conditions, the available literature underscores the peptide's significant potency in disrupting fibronectin-collagen interactions.

Table 1: Quantitative Analysis of Cell-Substrate Interaction Inhibition

Cell Line Substrate Interaction Inhibited
Breast Carcinoma Cells Type I Collagen Fibronectin-mediated adhesion

Mechanistic Studies on Cell Adhesion Signaling

Mechanistic investigations have revealed that the specificity of this compound's inhibitory action is highly dependent on its amino acid sequence. The two tryptophan (Trp) residues and the histidine (His) residue are essential for its binding activity to fibronectin. The glycine (B1666218) (Gly) residues, while not essential, have been found to enhance the binding affinity.

The peptide exerts its effect by interacting with the gelatin-binding domain of fibronectin. This interaction prevents fibronectin from binding to collagen, a critical step for the adhesion and subsequent migration of many cell types. By disrupting this linkage, the peptide effectively alters the signaling cascades that are typically initiated upon cell adhesion to the extracellular matrix.

Effects on Cellular Signaling Pathways in Model Organisms

The influence of this compound extends to the modulation of intracellular signaling pathways. However, research in this area is less extensive compared to the studies on cell adhesion.

Investigation of Intracellular Mediators

While direct and comprehensive studies on the full spectrum of intracellular mediators affected by this compound are limited, the known consequences of its primary activity offer some insights. The inhibition of fibronectin-mediated adhesion inherently affects signaling pathways that are dependent on integrin engagement with the extracellular matrix. Disruption of these interactions can lead to downstream effects on focal adhesion kinase (FAK), Src family kinases, and the Rho family of small GTPases, which are all crucial regulators of cell morphology, migration, and survival. Further research is required to delineate the specific intracellular signaling cascades directly modulated by this peptide.

Transcriptomic and Proteomic Responses to this compound

As of the current body of scientific literature, specific transcriptomic and proteomic analyses of cells treated with this compound have not been extensively reported. Such studies would be invaluable in providing a global view of the changes in gene and protein expression induced by the peptide, offering deeper insights into its mechanisms of action and potential off-target effects.

Role in Cellular Processes beyond Adhesion

Beyond its well-documented role in cell adhesion, emerging research has pointed towards the involvement of this compound in other critical cellular processes, such as cell proliferation and differentiation, particularly in the context of cancer research.

Initial studies have shown that the GGWSHW sequence, the core of the peptide , can induce both differentiation and apoptosis in promyelocytic leukemia cells. This suggests a potential for this peptide to influence the cell cycle and programmed cell death pathways in certain cancerous cell lines. These findings open up new avenues for investigating the therapeutic potential of this peptide and its derivatives in oncology. However, the precise molecular mechanisms governing these effects on proliferation and differentiation are yet to be fully elucidated.

Table 2: Investigated Cellular Processes Beyond Adhesion

Cellular Process Cell Type Observed Effect
Differentiation Promyelocytic Leukemia Cells Induction

Studies in Non-Human In Vivo Models

Comprehensive searches of scientific databases and literature yield no specific studies on the in vivo evaluation of this compound in animal models. The following sections, therefore, discuss the potential areas of investigation and expected methodologies for a peptide of this composition, based on general principles of peptide research and the known biological roles of its constituent amino acids.

Evaluation of Biological Activity in Animal Models for Mechanistic Insight

While no specific studies exist for this hexapeptide, its amino acid composition suggests potential areas for investigation into its biological activity. The presence of two tryptophan residues is noteworthy, as tryptophan is a precursor to serotonin (B10506) and melatonin, which have significant neurological and physiological effects. nih.gov Additionally, histidine is a precursor to histamine, involved in immune responses and neurotransmission. technologynetworks.com Glycine itself acts as a neurotransmitter, and serine is crucial for the biosynthesis of various important molecules. technologynetworks.com

A hypothetical investigation into the mechanistic insight of this compound in animal models could involve the following:

Neurological Models: Given the presence of tryptophan, histidine, and glycine, studies in rodent models of anxiety, depression, or sleep disorders could be warranted. nih.gov Researchers would assess behavioral changes and molecular markers in the brain following administration of the peptide.

Wound Healing Models: The GHK peptide (Gly-His-Lys), which shares some amino acid constituents, has demonstrated wound-healing properties. nih.gov Therefore, the biological activity of this compound could be evaluated in animal models of dermal wound healing, with analysis of tissue regeneration and inflammatory responses.

Antimicrobial Activity Models: Peptides are a growing area of interest for their antimicrobial potential. nih.gov In vivo infection models in mice could be used to determine if this peptide exhibits any efficacy against bacterial or fungal pathogens.

Table 1: Potential In Vivo Models for Evaluating the Biological Activity of this compound

Potential Area of Activity Animal Model Key Parameters to Investigate
Neurological EffectsMouse, RatBehavioral assays (e.g., elevated plus maze, forced swim test), neurotransmitter levels, gene expression in brain tissue
Wound HealingMouse, RabbitRate of wound closure, histological analysis of tissue repair, expression of growth factors
Antimicrobial EffectsMouseSurvival rates post-infection, bacterial load in tissues, inflammatory markers

Biodistribution Studies in Pre-Clinical Research (excluding human data)

There is no available information on the biodistribution of this compound in pre-clinical animal models. However, the general approach to studying the biodistribution of a novel peptide would involve labeling the peptide and tracking its presence in various organs and tissues over time.

The process for a hypothetical biodistribution study would likely include:

Radiolabeling: The peptide would be labeled with a radioactive isotope, such as Gallium-68, for detection using imaging techniques like positron emission tomography (PET). researchgate.net

Administration to Animal Models: The labeled peptide would be administered to animals, typically rodents, via relevant routes such as intravenous injection. nih.gov

Imaging and Tissue Analysis: At various time points post-administration, the animals would be imaged to visualize the distribution of the peptide. Subsequently, tissues and organs would be harvested to quantify the concentration of the radiolabeled peptide.

The physicochemical properties of this compound, such as its size, charge, and hydrophobicity, would influence its biodistribution. Peptides are generally subject to enzymatic degradation and renal clearance. medicilon.com The presence of two tryptophan residues might influence its interaction with lipid membranes and potentially its ability to cross the blood-brain barrier.

Table 2: Hypothetical Biodistribution Study Design for this compound

Study Component Methodology Purpose
Peptide LabelingRadiolabeling with an isotope (e.g., ⁶⁸Ga, ¹⁸F)To enable detection and quantification of the peptide in vivo.
Animal ModelTypically mice or ratsTo serve as a biological system for observing peptide distribution.
Administration RouteIntravenous, Intraperitoneal, or SubcutaneousTo introduce the labeled peptide into the systemic circulation.
In Vivo ImagingPET/CT or SPECT/CTTo visualize the real-time distribution of the peptide throughout the body.
Ex Vivo AnalysisScintillation counting of dissected organs and tissuesTo provide quantitative data on peptide accumulation in specific locations.

Without experimental data, any discussion of the specific biological activities and biodistribution of this compound remains speculative. Future preclinical research would be necessary to elucidate the in vivo profile of this particular peptide.

Structural and Conformational Analysis of H Gly Gly Trp Ser His Trp Oh

Solution-State Conformation Elucidation

Elucidating the three-dimensional structure of a peptide in solution is crucial for understanding its biological function. A combination of spectroscopic techniques is typically employed to determine its secondary structure, tertiary structure, and aggregation behavior.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of a peptide's secondary structure content (e.g., α-helix, β-sheet, random coil). The method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The two tryptophan residues in the H-Gly-Gly-Trp-Ser-His-Trp-OH sequence would be major contributors to the CD spectrum, particularly in the near-UV region, which can provide information on the local tertiary structure around these aromatic side chains. nih.govnih.gov A hypothetical analysis would involve recording the CD spectrum in the far-UV region (typically 190-250 nm) to analyze the peptide backbone conformation.

Hypothetical CD Data Interpretation:

Secondary Structure Wavelength Minima (nm) Wavelength Maxima (nm)
α-Helix ~222, ~208 ~192
β-Sheet ~218 ~195

Without experimental data, the secondary structure of this compound remains undetermined.

Multi-Dimensional NMR Spectroscopy for Tertiary Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the high-resolution, three-dimensional structure of peptides in solution. A series of multi-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, would be required. These experiments allow for the assignment of all proton resonances and the measurement of through-bond and through-space correlations between atoms. utexas.edu For this compound, this would reveal the specific spatial arrangement of the amino acid residues, including the orientation of the tryptophan and histidine side chains.

Typical NMR Structural Analysis Workflow:

Resonance Assignment: Assigning every proton signal to a specific amino acid in the sequence.

Constraint Generation: Deriving distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

Structure Calculation: Using the experimental restraints as input for computational algorithms to generate a family of structures consistent with the data.

No published NMR assignments or structural data are available for this peptide.

Dynamic Light Scattering (DLS) for Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in solution, making it ideal for studying peptide aggregation. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. This information is then used to calculate the hydrodynamic radius of the particles. An analysis of this compound would involve measuring its size distribution under various conditions (e.g., concentration, pH, temperature) to assess its propensity to form oligomers or larger aggregates.

Hypothetical DLS Results Table:

Condition Hydrodynamic Radius (nm) Polydispersity Index (PDI) Interpretation
Low Concentration Data not available Data not available Likely monomeric

Specific DLS data for this peptide has not been reported.

Solid-State Structural Investigations

The precise atomic arrangement of a peptide can be determined in the solid state, typically through X-ray crystallography. This would involve crystallizing the this compound peptide and then diffracting X-rays through the crystal. The resulting diffraction pattern provides the data needed to calculate the electron density and, subsequently, the positions of all atoms in the peptide. This provides an unambiguous, high-resolution structure but may not represent the full range of conformations present in solution. A search of crystallographic databases reveals no deposited crystal structure for this peptide.

Computational Approaches to Peptide Structure

In the absence of experimental data, computational methods can offer insights into the possible conformations of a peptide.

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would involve placing a model of the peptide in a simulated aqueous environment and calculating the atomic trajectories based on a force field that describes the interatomic interactions. Such simulations could predict conformational dynamics, identify stable structures, and explore the peptide's interaction with water molecules. acs.org

Key Parameters from a Hypothetical MD Simulation:

Ramachandran Plots: To analyze the distribution of backbone dihedral angles (phi and psi).

Root Mean Square Deviation (RMSD): To assess structural stability over the simulation time.

Hydrogen Bond Analysis: To identify stable intramolecular hydrogen bonds that stabilize specific conformations.

Despite the utility of this technique, no specific MD simulation studies have been published for this compound.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations provide a foundational understanding of a peptide's electronic properties, which in turn dictate its reactivity, intermolecular interactions, and spectroscopic characteristics. These ab initio methods solve the Schrödinger equation for the molecular system, offering insights into electron distribution and energy levels. nih.gov

For a peptide such as this compound, these calculations can elucidate the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and partial atomic charges. The MEP, for instance, is crucial for identifying regions of the peptide that are prone to electrophilic or nucleophilic attack, as well as sites for hydrogen bonding. The distribution of charges on the atoms of the amino acid residues, particularly on the polar and charged side chains of serine, histidine, and the terminal carboxyl and amino groups, governs the peptide's interaction with its environment.

Table 1: Illustrative Results of Quantum Chemical Calculations for this compound

PropertyCalculated ValueSignificance
Dipole Moment5.2 DIndicates overall polarity of the peptide.
HOMO Energy-6.8 eVRelates to the electron-donating ability of the peptide.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the peptide.
HOMO-LUMO Gap5.6 eVCorrelates with the chemical reactivity and stability of the peptide.

Note: The data in this table is illustrative and represents typical values obtained from such calculations.

Homology Modeling and De Novo Peptide Structure Prediction

Determining the three-dimensional structure of a peptide is essential for understanding its function. While experimental techniques like X-ray crystallography and NMR spectroscopy are powerful, computational methods provide a valuable alternative, especially for flexible peptides like this compound.

Homology modeling , which relies on the known structure of a similar peptide, is generally not applicable to short, synthetic peptides that lack a clear evolutionary relationship to proteins with solved structures.

Therefore, de novo peptide structure prediction is the more appropriate computational approach. wikipedia.org This method predicts the peptide's conformation from its amino acid sequence alone. Several web-based servers and standalone software packages, such as PEP-FOLD, are available for this purpose. nih.govuniv-paris-diderot.frpitt.edu These tools typically employ a coarse-grained force field to rapidly sample the conformational space and identify low-energy structures. nih.gov The prediction process often involves assembling short, overlapping fragments of the peptide based on a structural alphabet derived from known protein structures. nih.gov The final predicted structures represent the most probable conformations of the peptide in a given environment, often an aqueous solution.

Table 2: Representative Predicted Conformations of this compound from De Novo Prediction

ClusterPopulation (%)Average Energy (kcal/mol)Key Structural Features
145-15.2Compact, globular-like structure with a turn centered at Trp-Ser.
228-13.8Extended conformation with the tryptophan side chains exposed to the solvent.
315-12.5A folded structure stabilized by hydrogen bonds between the backbone and the serine side chain.

Note: The data in this table is illustrative and represents a typical output from a de novo prediction server.

Influence of Microenvironment on Peptide Conformation

The conformation of a peptide is not static but is highly influenced by its surrounding environment. Factors such as pH, ionic strength, and the nature of the solvent can significantly alter the peptide's three-dimensional structure and, consequently, its biological activity.

Effects of pH and Ionic Strength

The pH of the solution affects the protonation state of the ionizable groups in a peptide. For this compound, the N-terminal amino group, the C-terminal carboxyl group, and the imidazole (B134444) ring of the histidine residue are susceptible to changes in protonation with varying pH. These changes in charge distribution can lead to significant conformational rearrangements due to altered electrostatic interactions within the peptide and with the surrounding solvent. nih.govworldscientific.com Molecular dynamics (MD) simulations are a powerful tool to study these pH-dependent conformational changes. researchgate.net

Ionic strength, the concentration of ions in the solution, also plays a critical role in peptide conformation. plos.org The ions in the solution can screen the electrostatic interactions between charged residues, which can either stabilize or destabilize certain conformations. At high ionic strength, the electrostatic interactions are weakened, which may favor more compact structures driven by hydrophobic interactions. Conversely, at low ionic strength, long-range electrostatic interactions can lead to more extended conformations. nih.gov

Table 3: Predicted Effects of pH and Ionic Strength on the Conformation of this compound

ConditionPredominant ConformationKey Interactions
pH 4.0 (Low pH)ExtendedRepulsive electrostatic interactions between the protonated N-terminus and histidine.
pH 7.4 (Physiological pH)FoldedSalt bridge between the N-terminus and C-terminus; hydrogen bonding involving serine.
pH 10.0 (High pH)CompactReduced electrostatic repulsion, allowing for greater hydrophobic packing of tryptophan residues.
Low Ionic StrengthExtendedUnscreened electrostatic interactions dominate.
High Ionic StrengthCompactShielding of charges enhances hydrophobic collapse.

Note: The data in this table is illustrative and based on general principles of peptide behavior in solution.

Solvent Interactions and Hydration Shell Dynamics

The interaction of a peptide with the surrounding solvent, typically water in biological systems, is a major determinant of its conformation. Water molecules form a dynamic hydration shell around the peptide, influencing its structure and flexibility. nih.govnih.gov The properties of this hydration shell can be investigated using molecular dynamics simulations. mdpi.comrsc.org

The different amino acid residues of this compound interact with water in distinct ways. The hydrophobic tryptophan residues will tend to be shielded from the aqueous environment, promoting a more compact structure. In contrast, the polar serine and charged histidine residues will readily form hydrogen bonds with water molecules, preferring to be solvent-exposed. The dynamics of the water molecules in the hydration shell are also affected by the peptide, with water mobility being reduced in the vicinity of the peptide surface. acs.org Understanding these solvent interactions is crucial for a complete picture of the peptide's conformational landscape.

Advanced Research Directions and Emerging Applications of H Gly Gly Trp Ser His Trp Oh

Design and Synthesis of H-Gly-Gly-Trp-Ser-His-Trp-OH Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability, bioavailability, and specific activity. For this compound, research focuses on modifying its structure to create more robust and functionally diverse molecules.

Incorporation of Non-Canonical Amino Acids

A key strategy to enhance the properties of this compound is the site-specific incorporation of non-canonical amino acids (ncAAs). These synthetic amino acids introduce novel chemical functionalities not found in the 20 common proteinogenic amino acids. nih.gov This approach can be used to fine-tune the peptide's structure, stability, and biological interactions. rsc.org

Methods for incorporating ncAAs include solid-phase peptide synthesis (SPPS), which allows for the direct inclusion of a wide variety of synthetic amino acids, and in vivo methods like selective pressure incorporation (SPI) in auxotrophic host organisms. nih.gov For tryptophan-containing peptides, a range of tryptophan analogs can be biosynthetically incorporated to introduce new properties. core.ac.uk For example, fluorinated tryptophan analogs can be used to modulate protein-carbohydrate interactions, which is relevant given the presence of serine in the sequence. nih.gov

Table 1: Potential Non-Canonical Amino Acid Substitutions in this compound and Their Research Applications

Position Original Amino Acid Potential ncAA Substitute Rationale and Research Application
Trp3 / Trp6 Tryptophan (Trp) 5-Fluorotryptophan (5FW) Enhance hydrophobic and aromatic interactions; serve as an NMR probe to study binding and conformational changes. nih.gov
Trp3 / Trp6 Tryptophan (Trp) 5-Hydroxytryptophan (5HW) Introduce a hydrogen-bonding group to alter solubility and interaction with biological targets. rsc.orgcore.ac.uk
Ser4 Serine (Ser) O-phosphoserine (Sep) Mimic post-translational modifications, potentially influencing signaling pathways or protein-protein interactions.
His5 Histidine (His) 2-Aminohistidine Modify the pKa and metal-coordinating properties of the imidazole (B134444) side chain for catalysis or sensor development.

Cyclization and Backbone Modifications for Enhanced Stability

Linear peptides like this compound are often susceptible to degradation by proteases. Cyclization is a widely used strategy to increase peptide stability and conformational rigidity, which can lead to improved biological activity. nih.govresearchgate.net Given the presence of two tryptophan residues, several innovative cyclization methods can be explored.

Recent advancements have enabled the late-stage functionalization of tryptophan's indole (B1671886) ring to create covalent linkages with other amino acid side chains. rsc.org For instance, a photo-induced crosslinking method can form a bond between tryptophan and a sulfonium group derived from methionine or cysteine, allowing for catalyst-free cyclization in aqueous solutions. rsc.org Another approach involves transition metal-catalyzed C-H activation to link the C7 position of the tryptophan indole ring to another part of the peptide backbone. nih.gov

These strategies could be applied to this compound to create a constrained cyclic structure. Such a modification would not only enhance proteolytic stability but also lock the peptide into a specific conformation, which is crucial for studying structure-activity relationships and designing molecules with high target affinity.

This compound in Supramolecular Chemistry Research

The unique sequence of this compound makes it an excellent candidate for studies in supramolecular chemistry, which focuses on the non-covalent interactions between molecules.

Self-Assembly Properties of Peptide Fragments

Peptides containing aromatic and hydrophobic residues, particularly tryptophan, are known to self-assemble into well-ordered nanostructures such as fibers, ribbons, and hydrogels. acs.orgnih.gov The indole ring of tryptophan promotes aggregation through aromatic and hydrogen-bonding interactions. acs.org The "tryptophan zipper" motif, where cross-strand tryptophans interlock, is a powerful driver for the formation of stable beta-hairpin structures that can further assemble into hydrogels. nih.gov

It is hypothesized that fragments of this compound, especially the Trp-Ser-His-Trp segment, could drive hierarchical self-assembly. This process would be governed by a combination of π-π stacking between the tryptophan indole rings, hydrogen bonding involving the serine hydroxyl group and peptide backbone, and electrostatic interactions mediated by the histidine imidazole ring, which is pH-sensitive. The resulting supramolecular structures could form hydrogels, which have significant potential as biomaterials. acs.orgnih.gov

Interaction with Macrocyclic Host Molecules (e.g., Cucurbit[n]urils)

Cucurbit[n]urils (CB[n]) are macrocyclic host molecules capable of encapsulating guest molecules in their hydrophobic cavity. nih.gov Cucurbit rsc.orguril (CB rsc.org) is particularly noteworthy for its ability to bind aromatic amino acid residues, especially tryptophan. rsc.orgnih.gov The interaction is driven by favorable van der Waals forces between the indole side chain and the CB rsc.org cavity, as well as electrostatic interactions between the peptide's ammonium (B1175870) groups and the polar carbonyl portals of the host molecule. nih.govacs.org

Research on smaller tryptophan-containing peptides has provided detailed insights into these interactions. Studies have shown that CB rsc.org can selectively bind peptides containing a Trp-Gly-Gly sequence. rsc.org The binding affinity is sensitive to the position of the tryptophan residue within the peptide chain.

Table 2: Experimentally Determined Association Constants (Ka) for the Binding of Tryptophan-Containing Peptides to a Cucurbit rsc.orguril•Methyl Viologen (CB rsc.org•MV) Complex

Peptide Sequence Position of Tryptophan Association Constant (Ka) in M-1
H-Trp-Gly-Gly-OH N-terminal 1.3 x 105
H-Gly-Trp-Gly-OH Internal 2.2 x 104

Data sourced from studies on model tripeptides, demonstrating the influence of tryptophan position on binding affinity. nih.gov

Based on this data, it is expected that this compound would exhibit complex binding behavior with CB rsc.org. The internal Trp3 residue and the C-terminal Trp6 residue would likely compete for binding within the CB rsc.org cavity, potentially leading to the formation of distinct 1:1 or even 2:1 host-guest complexes. This property could be exploited for applications in sensing, drug delivery, and the controlled assembly of supramolecular polymers.

Integration with Bioengineering and Material Science Research

The unique chemical and physical properties of this compound and its derivatives position it as a valuable building block in bioengineering and material science. nih.govfrontiersin.org

The ability of this peptide to self-assemble into hydrogels opens avenues for creating novel biomaterials that mimic the natural extracellular matrix (ECM). nih.gov These peptide-based hydrogels could be designed to be biocompatible and biodegradable, providing scaffolds for tissue engineering, 3D cell culture, and regenerative medicine. frontiersin.orgresearchgate.net The inclusion of tryptophan residues has been shown to confer antimicrobial properties to self-assembling materials, adding another layer of functionality. acs.org Furthermore, the mechanical properties of these hydrogels, such as stiffness, can be tuned by modifying the peptide sequence, which is crucial for directing cell behavior. nih.gov

The specific molecular recognition between the peptide and host molecules like cucurbiturils can be harnessed to create "smart" materials. For example, a hydrogel based on this compound could be designed to release an encapsulated drug in response to the competitive binding of another molecule with the CB rsc.org host. This stimuli-responsive behavior is highly desirable for creating advanced drug delivery systems and biosensors. frontiersin.org The integration of this peptide into materials can confer bioactive properties for a wide range of clinical applications. nih.gov

Methodological Advancements in Hexapeptide Research

The study of this compound and similar hexapeptides has been propelled by significant methodological advancements. These techniques are crucial for elucidating the mechanisms of action and identifying new applications for these bioactive compounds.

High-Throughput Screening for Peptide Interactions

While specific high-throughput screening (HTS) assays exclusively designed for this compound are not extensively documented in publicly available literature, the field of peptide research widely employs HTS methodologies to discover and characterize peptide-protein interactions. Generally, these methods can be categorized into biochemical and cell-based assays. nih.gov

Biochemical assays, such as fluorescence polarization, Förster resonance energy transfer (FRET), and surface plasmon resonance (SPR), are utilized to quantify the binding affinity of peptides to their targets in a high-throughput manner. For instance, a library of peptides derived from thrombospondin could be screened for their binding to fibronectin or other extracellular matrix proteins. Cell-based assays, on the other hand, can measure the functional consequences of these interactions, such as changes in cell adhesion, proliferation, or signaling pathways. mdpi.com The development of targeted proteomics approaches, like multiple reaction monitoring (MRM), has also enabled the quantification of specific thrombospondin-derived peptides in complex biological samples, which can be adapted for screening purposes.

Table 1: Overview of High-Throughput Screening Methods in Peptide Research

Method Type Specific Technique Principle Application in Peptide Research
Biochemical Assays Fluorescence Polarization (FP) Measures changes in the polarization of fluorescently labeled peptides upon binding to a larger molecule. Quantifying peptide-protein binding affinities.
Förster Resonance Energy Transfer (FRET) Detects proximity between two fluorophores, often used to monitor binding events or conformational changes. Studying peptide-receptor interactions and enzyme kinetics.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as molecules bind and dissociate. Real-time kinetic analysis of peptide binding to target proteins.
Cell-Based Assays Cell Adhesion Assays Quantifies the attachment of cells to a substrate coated with peptides or in the presence of soluble peptides. Screening for peptides that modulate cell-matrix interactions.
Reporter Gene Assays Measures the activity of a specific signaling pathway by linking it to the expression of a reporter gene. Identifying peptides that activate or inhibit cellular signaling cascades.

| Proteomics | Multiple Reaction Monitoring (MRM) | A mass spectrometry technique for targeted quantification of specific peptides in complex mixtures. | Validating the presence and quantity of bioactive peptides in biological fluids or tissues. |

Advanced Imaging Techniques for Cellular Localization

The intrinsic fluorescence of the tryptophan residues in this compound makes it amenable to certain advanced imaging techniques. tmrjournals.com Fluorescence microscopy, in particular, can be a powerful tool to visualize the interaction of this peptide with cells and its distribution within the cellular environment.

For instance, a polypeptide containing the Gly-Gly-Trp-Ser-His-Trp sequence has been visualized binding to cells using fluorescence microscopy. While detailed studies on the specific subcellular localization of the standalone hexapeptide are not widely available, the general principles of using fluorescently labeled peptides or exploiting intrinsic tryptophan fluorescence are well-established. Confocal microscopy and other advanced techniques like two-photon microscopy can provide high-resolution images of peptide localization in living cells, offering insights into its mechanism of action. These methods can help determine whether the peptide acts at the cell surface or is internalized, and can track its trafficking through different cellular compartments.

Theoretical and Computational Refinements in Peptide Science

The field of peptide science has been significantly enhanced by the integration of theoretical and computational approaches. These methods provide a molecular-level understanding of peptide structure, dynamics, and interactions, which is often difficult to obtain through experimental techniques alone.

While specific computational studies focusing exclusively on this compound are not prominent in the literature, a variety of computational tools are routinely applied to peptides of similar size and complexity. Molecular dynamics (MD) simulations, for example, can be used to explore the conformational landscape of the peptide in different environments, such as in aqueous solution or near a cell membrane. Docking studies can predict the binding mode of the peptide to its target proteins, like fibronectin, and identify the key residues involved in the interaction.

These computational approaches can aid in the rational design of peptide analogs with improved affinity, selectivity, or stability. By understanding the structure-activity relationship of this compound, researchers can develop new therapeutic agents that target the same biological pathways.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Fibronectin
Transforming growth factor-beta (TGF-β)
Tryptophan

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing H-GLY-GLY-TRP-SER-HIS-TRP-OH in laboratory settings?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu chemistry. Critical steps include resin selection (e.g., Wang resin for C-terminal acids), coupling efficiency optimization (monitored via Kaiser test), and cleavage using trifluoroacetic acid (TFA) with scavengers. Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) is required to achieve >95% purity. Structural validation employs mass spectrometry (MALDI-TOF or ESI-MS) and NMR for sequence confirmation .

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer : Solubility inconsistencies may arise from variations in pH, counterions, or residual solvents. Systematic testing under controlled conditions (e.g., PBS buffer at pH 7.4 vs. acidic/basic buffers) is recommended. Dynamic light scattering (DLS) can detect aggregation, while circular dichroism (CD) spectroscopy assesses secondary structure stability. Cross-validate findings with independent solubility assays (e.g., nephelometry) and report detailed experimental conditions to enhance reproducibility .

Q. What analytical techniques are essential for characterizing the purity and stability of this peptide?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC-UV/FLD detects impurities. Stability studies require accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Peptide aggregation is assessed via size-exclusion chromatography (SEC) or analytical ultracentrifugation (AUC). For oxidation-prone residues (e.g., Trp, His), tandem MS/MS identifies post-translational modifications .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) model peptide-receptor interactions. Key parameters include binding free energy (MM-PBSA/GBSA), hydrogen bonding patterns, and conformational stability. Validate predictions with surface plasmon resonance (SPR) for binding kinetics and mutagenesis studies to identify critical residues. Triangulate computational and experimental data to address force field limitations .

Q. What experimental designs resolve contradictions in the peptide’s reported bioactivity across cell-based assays? **

  • Methodological Answer : Contradictions may stem from cell-line variability, assay conditions (e.g., serum concentration), or off-target effects. Optimize assays using:

  • Dose-response curves (IC₅₀/EC₅₀ comparisons across ≥3 cell lines).
  • Knockdown/knockout models (CRISPR-Cas9) to confirm target specificity.
  • Pharmacological inhibitors to rule out bystander pathways.
    Report data using standardized metrics (e.g., % viability normalized to controls) and adhere to NIH preclinical reporting guidelines .

Q. How can researchers evaluate the peptide’s conformational dynamics under physiological conditions?

  • Methodological Answer : CD spectroscopy monitors secondary structure changes (e.g., α-helix/β-sheet transitions) in buffer systems mimicking in vivo environments (e.g., simulated body fluid). Förster resonance energy transfer (FRET) with labeled peptide variants tracks real-time folding. Synchrotron radiation CD (SRCD) enhances sensitivity for low-concentration studies. Pair with MD simulations to correlate structural shifts with functional outcomes .

Methodological Frameworks for Rigor

  • PICO Framework : Define P opulation (e.g., target receptor), I ntervention (peptide concentration/delivery method), C omparator (negative/positive controls), O utcome (binding affinity, cytotoxicity) .
  • FINER Criteria : Ensure questions are F easible (resource-aware), I nteresting (mechanistically novel), N ovel (address literature gaps), E thical (comply with biosafety protocols), R elevant (therapeutic or mechanistic implications) .

Data Analysis and Reproducibility

  • Triangulation : Combine HPLC purity data, MS structural validation, and bioactivity assays to mitigate single-method biases .
  • Pre-registration : Document protocols on platforms like Open Science Framework to enhance transparency .

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